Pentose

説明

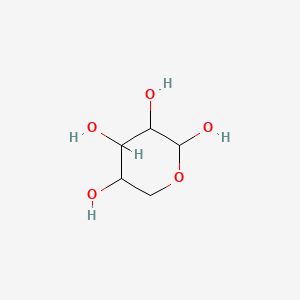

Structure

3D Structure

特性

IUPAC Name |

oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859031 | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |

| Record name | Pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Ribose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC76347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of Pentose Sugars in Nucleotide Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of pentose sugars, primarily D-ribose, in the biosynthesis of nucleotides—the fundamental building blocks of DNA and RNA and essential molecules in cellular metabolism and signaling. We will explore the metabolic pathways responsible for generating the necessary this compound precursor, its activation, and its ultimate incorporation into purine (B94841) and pyrimidine (B1678525) nucleotides, with a focus on quantitative data, detailed experimental methodologies, and the logical flow of these intricate biochemical processes.

Introduction: The this compound Foundation of Genetic Information

Nucleotides are composite molecules consisting of a nitrogenous base, a phosphate (B84403) group, and a five-carbon sugar, or this compound. In ribonucleotides, this sugar is D-ribose, while in deoxyribonucleotides, it is 2'-deoxyribose. The this compound component forms the backbone of nucleic acid polymers and is the anchor point for the phosphate groups and nitrogenous bases. The metabolic origin of this crucial sugar is the this compound Phosphate Pathway (PPP), a fundamental route of glucose metabolism. This guide will detail the journey from a six-carbon glucose molecule to the activated five-carbon this compound that serves as the direct precursor for all de novo and salvage nucleotide synthesis.[1][2]

Generation of the this compound Precursor: The this compound Phosphate Pathway (PPP)

The primary source of the this compound sugar for nucleotide synthesis is Ribose-5-Phosphate (B1218738) (R5P), a key product of the this compound Phosphate Pathway (PPP).[3][4][5] The PPP is a cytosolic metabolic pathway that runs parallel to glycolysis, diverging from it at the level of Glucose-6-Phosphate (G6P).[4][5] The pathway is composed of two distinct phases: the oxidative phase and the non-oxidative phase.

Oxidative Phase: NADPH and this compound Production

The oxidative phase is an irreversible series of reactions that converts G6P into Ribulose-5-Phosphate, generating two molecules of NADPH for each molecule of G6P oxidized.[5][6] This phase is critical not only for producing the this compound precursor but also for providing the cell with reducing power in the form of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[3][4][6] The key regulatory enzyme of the entire pathway, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the first committed step.[6][7] G6PD activity is allosterically inhibited by high levels of its product, NADPH, thereby coupling the pathway's flux to the cell's demand for reducing equivalents.[5][7]

Non-Oxidative Phase: Interconversion of Sugars

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[8] This phase allows the conversion of Ribulose-5-Phosphate into the required Ribose-5-Phosphate via the action of ribose-5-phosphate isomerase.[9] Furthermore, it provides metabolic flexibility by linking the PPP back to glycolysis; excess R5P can be converted into the glycolytic intermediates Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate.[6] Conversely, when the demand for nucleotides is high, these glycolytic intermediates can be shunted into the non-oxidative PPP to generate R5P without proceeding through the oxidative phase.[6]

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Continuous PRPP-S Assay Kit - Creative BioMart [creativebiomart.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Synthesis of phosphoribosylpyrophosphate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Condensation Assay of Fluorescent Protein-Fused PRPP Amidotransferase Purified from Budding Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-demand utilization of phosphoribosyl pyrophosphate by downstream anabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. HPLC Method for Analysis of Thiamine Pyrophosphate and Pyridoxal Phosphate on Primesep SB Column | SIELC Technologies [sielc.com]

Prebiotic Synthesis of Pentose Sugars on Early Earth: A Technical Guide

Abstract: The emergence of RNA is a cornerstone of the RNA world hypothesis, presupposing a prebiotic source of its constituent building blocks, including pentose sugars. This technical guide provides an in-depth exploration of the plausible geochemical pathways for the abiotic synthesis of this compound sugars on early Earth. We delve into the canonical formose reaction, its inherent challenges, and the crucial role of stabilizing agents such as borate (B1201080) minerals. Furthermore, we explore alternative and complementary synthetic routes, including photochemical pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, detailed experimental methodologies, quantitative data, and visual representations of the core chemical processes.

Introduction

The origin of life is one of the most profound questions in science. The RNA world hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A critical prerequisite for this hypothesis is the plausible abiotic synthesis and accumulation of RNA's components, including the five-carbon sugars (pentoses) D-ribose and 2-deoxy-D-ribose. However, the prebiotic synthesis of pentoses is fraught with challenges, including the non-specificity of reactions and the inherent instability of the resulting sugars. This guide will provide a technical overview of the proposed solutions to these challenges, focusing on the underlying chemistry and experimental evidence.

The Formose Reaction: A Prebiotic Pathway to Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is the most well-known hypothesis for the prebiotic synthesis of sugars from simple starting materials.[1] It involves the base-catalyzed condensation of formaldehyde (B43269) (CH₂O), a molecule thought to be present on the early Earth, to form a complex mixture of carbohydrates, including pentoses.[1][2]

The reaction is autocatalytic, meaning that its products catalyze the reaction itself.[1] It is initiated by the dimerization of formaldehyde to glycolaldehyde (B1209225), which then reacts with another formaldehyde molecule to produce glyceraldehyde. A series of aldol (B89426) additions, isomerizations, and retro-aldol reactions ensue, leading to the formation of a wide array of sugars with varying carbon chain lengths.[1]

Challenges of the Formose Reaction

Despite its potential as a source of prebiotic sugars, the formose reaction presents several significant challenges:

-

Lack of Specificity: The reaction produces a "messy" mixture of numerous sugars, with very low yields of ribose (often less than 1%).[3]

-

Instability of Products: The alkaline conditions required for the formose reaction also promote the degradation of the sugar products into a complex, tar-like substance.[4]

-

The "Asphalt Problem": The uncontrolled nature of the reaction tends to lead to the formation of complex, non-biological polymers rather than a stable accumulation of desired pentoses.

Stabilization and Selection of Pentoses

A key breakthrough in prebiotic sugar research was the discovery that certain minerals could stabilize pentoses, particularly ribose, and potentially select for their accumulation.

The Role of Borate Minerals

Borate minerals, such as colemanite and ulexite, have been shown to play a crucial role in stabilizing this compound sugars.[5][6] Borate ions form complexes with the cis-diols of furanose rings of pentoses. Ribose, with its cis-hydroxyl groups at the 2' and 3' positions in its furanose form, forms a particularly stable complex with borate.[5][6][7] This complexation sequesters ribose from the reactive mixture, protecting it from degradation and isomerization under the alkaline conditions of the formose reaction.[5][6]

Alternative and Complementary Synthetic Pathways

While the formose reaction is a major focus, other potential prebiotic pathways to this compound sugars have been proposed.

Photochemical Synthesis from Hydrogen Cyanide

An alternative route to the building blocks of sugars involves the photochemical reduction of hydrogen cyanide (HCN) in the presence of cyanometallates.[8][9] Ultraviolet irradiation of these complexes can generate hydrated electrons that reduce HCN to form glycolaldehyde and glyceraldehyde, the precursors for this compound synthesis.[8][9] This pathway offers a potential solution to the "messy" nature of the formose reaction by providing a more controlled synthesis of key intermediates.

Synthesis from C6 Aldonates

Recent research has explored a non-enzymatic pathway for the formation of pentoses from stable six-carbon carbohydrates called C6 aldonates.[10] This process, reminiscent of the this compound phosphate (B84403) pathway in modern metabolism, involves the oxidation of C6 aldonates to uronates, followed by decarboxylation to yield pentoses.[10]

Quantitative Data on this compound Synthesis

The yields of this compound sugars in prebiotic synthesis experiments are highly dependent on the specific reaction conditions. The following tables summarize some of the quantitative data reported in the literature.

| Condition | This compound(s) | Yield | Reference |

| Formose reaction in vesicles | Pentoses | 65% | [3] |

| Hydrothermal formose reaction (uncatalyzed) | Xylose | 14.5 mol% of total sugars | [4] |

| Hydrothermal formose reaction (uncatalyzed) | Total Sugars | 0.003% | [4] |

| Mechanochemical formose reaction | Ribose | 2% | [11] |

| Formose reaction with borate stabilization | Ribose | Increased stability | [5][6] |

Table 1: Reported yields of this compound sugars under various prebiotic conditions.

| Parameter | Effect on Ribose Yield | Reference |

| pH | Maximum yield increases with increasing pH from 5.7 to 7.6 | [12] |

| Temperature | Higher temperatures can increase reaction rates but also degradation | [4] |

| Catalyst (Ca(OH)₂) | Increases the yields of sugars | [11] |

| Borate Minerals | Selectively stabilizes ribose, increasing its relative concentration | [5][6] |

Table 2: Influence of key parameters on ribose yield in prebiotic synthesis experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments in prebiotic this compound synthesis.

General Formose Reaction Protocol

This protocol is a representative example based on common experimental setups.

Materials:

-

Formaldehyde (CH₂O) solution (e.g., 1 M)

-

Glycolaldehyde (as a starter, e.g., 10 mM)

-

Calcium hydroxide (B78521) (Ca(OH)₂) (catalyst, e.g., 50 mM)

-

Deionized, degassed water

-

Nitrogen gas

-

Reaction vessel (e.g., sealed glass vial)

-

Heating and stirring apparatus

Procedure:

-

Prepare the formaldehyde and glycolaldehyde solutions in deionized, degassed water.

-

Add the calcium hydroxide catalyst to the reaction vessel.

-

Purge the reaction vessel with nitrogen gas to create an anoxic environment.

-

Add the formaldehyde and glycolaldehyde solutions to the reaction vessel.

-

Seal the vessel and place it in a heating apparatus set to the desired temperature (e.g., 60-80°C) with constant stirring.

-

Take aliquots of the reaction mixture at specific time points for analysis.

-

Quench the reaction in the aliquots by cooling and/or acidification.

-

Store samples at low temperature (e.g., -20°C) prior to analysis.

Borate Stabilization of Pentoses

This protocol describes a typical experiment to investigate the stabilizing effect of borate.

Materials:

-

This compound sugar solutions (ribose, arabinose, xylose, lyxose; e.g., 1 mM)

-

Borax (B76245) (sodium tetraborate (B1243019) decahydrate) solution (e.g., 100 mM)

-

Calcium hydroxide solution

-

Deionized water

-

pH meter and buffers

-

Heating apparatus

Procedure:

-

Prepare the this compound and borax solutions in deionized water.

-

In separate reaction vessels, mix a this compound solution with either the borax solution or deionized water (as a control).

-

Adjust the pH of the solutions to a desired alkaline value (e.g., pH 10) using calcium hydroxide.

-

Incubate the solutions at a constant temperature (e.g., 60°C).

-

Take samples at regular intervals.

-

Analyze the concentration of the remaining this compound in each sample over time using a suitable analytical method (e.g., HPLC or GC-MS).

Derivatization of Sugars for GC-MS Analysis

Sugars are not volatile and require derivatization before analysis by gas chromatography-mass spectrometry (GC-MS). This is a common oximation-silylation protocol.[13][14]

Materials:

-

Dried sugar sample

-

O-ethylhydroxylamine hydrochloride (EtOx) solution in pyridine (e.g., 40 mg/mL)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Place the dried sugar sample in a GC-MS vial.

-

Add the EtOx solution in pyridine to the vial.

-

Heat the vial at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to perform oximation.

-

Cool the vial to room temperature.

-

Add BSTFA to the vial.

-

Heat the vial again (e.g., at 70°C for 30 minutes) to complete the silylation.

-

The derivatized sample is now ready for injection into the GC-MS.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. astrobiology.com [astrobiology.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical study on the factors controlling the stability of the borate complexes of ribose, arabinose, lyxose, and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prebiotic synthesis of simple sugars by photoredox systems chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic synthesis of simple sugars by photoredox systems chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prebiotic Sugar Formation Under Nonaqueous Conditions and Mechanochemical Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Evaluating the abiotic synthesis potential and the stability of building blocks of life beneath an impact-induced steam atmosphere [frontiersin.org]

- 13. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]

- 14. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

The Pentose Phosphate Pathway: A Cornerstone of Cellular Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis, playing a critical role in maintaining cellular homeostasis, supporting biosynthesis, and combating oxidative stress. Unlike glycolysis, which is primarily catabolic for ATP production, the PPP is a major anabolic pathway. Its principal outputs are nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key cellular reductant, and this compound sugars, essential for nucleotide synthesis.[1][2][3][4] This guide provides a comprehensive overview of the PPP's core functions, its intricate regulation, and its interplay with other metabolic pathways, alongside detailed experimental protocols for its investigation.

Core Functions of the this compound Phosphate Pathway

The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[1][3]

1. The Oxidative Phase: NADPH Production

The oxidative phase is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1] This phase is crucial for maintaining a high NADPH/NADP+ ratio, which is vital for:

-

Reductive Biosynthesis: NADPH provides the reducing power for the synthesis of fatty acids, steroids, and some amino acids.[1][3]

-

Antioxidant Defense: NADPH is indispensable for the regeneration of reduced glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a primary antioxidant that detoxifies reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][4]

The key regulatory enzyme of the entire pathway, Glucose-6-Phosphate Dehydrogenase (G6PD), catalyzes the first committed step of the oxidative phase.[3]

2. The Non-Oxidative Phase: this compound Synthesis and Metabolic Interconversion

The non-oxidative phase consists of a series of reversible reactions that interconvert this compound phosphates and other sugar phosphates.[1] Its primary functions include:

-

Nucleotide Synthesis: It produces ribose-5-phosphate (B1218738) (R5P), the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][3]

-

Metabolic Flexibility: It connects the PPP with glycolysis by generating the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This allows the cell to adapt to varying metabolic needs for NADPH, R5P, and ATP.[4]

Regulation of the this compound Phosphate Pathway

The flux through the PPP is tightly regulated to meet the cell's metabolic demands. This regulation occurs at multiple levels, including substrate availability and allosteric regulation of enzymes, as well as transcriptional control by various signaling pathways.

The primary point of regulation is the G6PD-catalyzed reaction. This enzyme is allosterically inhibited by high levels of its product, NADPH, and activated by its substrate, NADP+.[3] Therefore, the cellular NADPH/NADP+ ratio is a critical determinant of PPP activity.[3]

Several major signaling pathways modulate the expression and activity of PPP enzymes to coordinate cellular metabolism with growth signals and stress responses.

-

p53: The tumor suppressor p53 has a dual role in regulating the PPP. It can inhibit G6PD activity through direct protein-protein interaction.[1][5] Conversely, p53 can also promote the PPP by upregulating the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator), which diverts glycolytic flux towards the PPP.[5][6]

-

NRF2 (Nuclear factor erythroid 2-related factor 2): This transcription factor, a master regulator of the antioxidant response, upregulates the expression of several PPP enzymes, including G6PD, PGD, TKT, and TALDO1, to increase NADPH production for antioxidant defense.[7][8]

-

PI3K/Akt Pathway: This pro-survival signaling pathway promotes glucose uptake and glycolysis, and it can also enhance PPP activity to support cell growth and proliferation by providing NADPH for biosynthesis and antioxidant defense.[9][10]

-

AMPK (AMP-activated protein kinase): As a cellular energy sensor, AMPK's role in PPP regulation is complex. Under certain conditions, AMPK activation can lead to the inhibition of the PPP.[11][12]

-

ChREBP (Carbohydrate-responsive element-binding protein): This transcription factor is activated by high glucose levels and promotes the expression of genes involved in glycolysis and lipogenesis. ChREBP also upregulates the expression of PPP enzymes.[13][14]

Data Presentation

Table 1: Kinetic Parameters of Key this compound Phosphate Pathway Enzymes

| Enzyme | Organism/Tissue | Substrate | Apparent K_m_ (µM) | V_max_ (U/mg) | Notes |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pig Liver | NADP+ | 4.8 | - | Ordered, sequential mechanism where NADP+ binds first.[15] |

| Pig Liver | Glucose-6-Phosphate | 36 | - | [15] | |

| 6-Phosphogluconate Dehydrogenase (6PGD) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | Follows a "Rapid Equilibrium Random Bi Bi" kinetic model.[16] |

| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | [16] | ||

| Rat Liver (periportal) | 6-Phosphogluconate | 870 | - | [16] | |

| Rat Liver (perivenous) | 6-Phosphogluconate | 260 | - | [16] | |

| Transketolase (TKT) | Rat Liver & Hepatoma 3924A | Ribose-5-Phosphate | 300 | - | Broad pH optimum around 7.6.[15] |

| Rat Liver & Hepatoma 3924A | Xylulose-5-Phosphate | 500 | - | [15] | |

| Transaldolase (TALDO) | Rat Liver | Erythrose-4-Phosphate | 130 | - | pH optima at approximately 6.9 to 7.2.[15] |

| Hepatoma 3924A | Erythrose-4-Phosphate | 170 | - | [15] | |

| Rat Liver & Hepatoma 3924A | Fructose-6-Phosphate | 300 - 350 | - | [15] |

Table 2: Representative Metabolite Concentrations and Fluxes in the this compound Phosphate Pathway

| Condition | Cell Type/Tissue | Metabolite | Concentration (µM) | Flux (% of Glucose Uptake) | Reference |

| Normal | S. meliloti (grown on glucose) | Sedoheptulose-7-Phosphate | ~1.5 | - | [17] |

| Normal | S. meliloti (grown on glucose) | Ribose/Ribulose-5-Phosphate | ~2.5 | - | [17] |

| Transaldolase Deficiency | Human Fibroblasts | Sedoheptulose-7-Phosphate | 7.43 - 26.46 | - | [18] |

| Transaldolase Deficiency | Human Lymphoblasts | Sedoheptulose-7-Phosphate | 16.03 | - | [18] |

| Phagocytic Stimulation | Human Granulocytes | - | - | Increased Oxidative PPP Flux | [19] |

Experimental Protocols

Protocol 1: 13C-Metabolic Flux Analysis (MFA) of the this compound Phosphate Pathway

This protocol provides a general workflow for quantifying the carbon flux through the PPP using stable isotope tracing with 13C-labeled glucose followed by mass spectrometry.[20][21]

1. Cell Culture and Isotope Labeling:

- Seed cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

- Prepare a culture medium where unlabeled glucose is replaced with a 13C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at the same concentration.

- Incubate the cells in the labeled medium for a duration sufficient to achieve isotopic and metabolic steady-state (typically at least two to three cell doubling times).

2. Metabolism Quenching and Metabolite Extraction:

- Rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 80% methanol (B129727) or phosphate-buffered saline) to halt all enzymatic activity.

- Add a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

- Collect the supernatant containing the intracellular metabolites.

- Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.

3. Sample Preparation for Mass Spectrometry (GC-MS):

- Dry the metabolite extract completely using a vacuum concentrator.

- Derivatize the dried extract to increase the volatility of the metabolites. This typically involves a two-step process with methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

- Incubate the samples at an elevated temperature (e.g., 70°C) to complete the derivatization.

4. Mass Spectrometry Analysis:

- Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Operate the mass spectrometer in a mode that allows for the determination of the mass isotopomer distribution (MID) for each metabolite of interest.

5. Data Analysis and Flux Calculation:

- Process the raw data to determine the MID for each PPP intermediate.

- Correct the MIDs for the natural abundance of ¹³C.

- Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes by fitting the experimental MID data to a metabolic model of the PPP and related pathways.

Protocol 2: Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This spectrophotometric assay measures the activity of G6PD by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.

1. Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

- Substrate Solution: 10 mM Glucose-6-Phosphate (G6P) in assay buffer.

- Cofactor Solution: 10 mM NADP+ in assay buffer.

- Sample: Cell or tissue lysate prepared in a suitable lysis buffer.

2. Assay Procedure:

- In a 96-well UV-transparent plate or a quartz cuvette, add the following in order:

- Assay Buffer

- Sample (e.g., 10-50 µg of protein)

- Cofactor Solution (to a final concentration of 1 mM)

- Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

- Initiate the reaction by adding the Substrate Solution (to a final concentration of 1 mM).

- Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

3. Calculation of Enzyme Activity:

- Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

- Calculate the G6PD activity using the Beer-Lambert law:

- Activity (U/mg) = (ΔA340/min * Total Volume) / (ε * Path Length * Protein Concentration)

- Where:

- ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹

- Total Volume is in mL

- Path Length is in cm

- Protein Concentration is in mg/mL

Mandatory Visualization

Caption: Overview of the this compound Phosphate Pathway.

Caption: Key signaling pathways regulating the PPP.

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

The this compound Phosphate Pathway is a central hub in cellular metabolism, with its functions extending far beyond simple glucose catabolism. Its roles in providing NADPH for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate for nucleotide synthesis, are critical for cell survival, proliferation, and stress resistance. The intricate regulation of the PPP by various signaling pathways highlights its integration into the broader cellular network. For researchers and drug development professionals, a thorough understanding of the PPP's function and regulation is paramount, as targeting this pathway holds significant therapeutic potential, particularly in the context of cancer and other diseases characterized by metabolic dysregulation. The experimental methodologies outlined in this guide provide a robust framework for investigating the complexities of the PPP and exploring its potential as a therapeutic target.

References

- 1. p53 regulates biosynthesis through direct inactivation of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. The this compound phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dissecting the Crosstalk between NRF2 Signaling and Metabolic Processes in Cancer [mdpi.com]

- 8. Nrf2 Mediates Metabolic Reprogramming in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of the AMP-activated protein kinase by glucose in cardiac myocytes: a role for the this compound phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMPK is essential to balance glycolysis and mitochondrial metabolism to control T-ALL cell stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Protective Role of the Carbohydrate Response Element Binding Protein in the Liver: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of sugar phosphate intermediates of the this compound phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. | Sigma-Aldrich [sigmaaldrich.com]

- 19. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative this compound Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Structural Differences Between Aldopentoses and Ketopentoses for Researchers and Drug Development Professionals

[Shangai, China] – In the intricate world of carbohydrate chemistry, a nuanced understanding of isomeric structures is paramount for advancements in drug development and biological research. This technical guide provides an in-depth analysis of the structural distinctions between two fundamental classes of five-carbon monosaccharides: aldopentoses and ketopentoses. This document outlines their core structural variations, stereochemical complexities, and the experimental protocols used for their differentiation, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Structural Distinctions: The Carbonyl Group Placement

The primary structural difference between aldopentoses and ketopentoses lies in the placement of the carbonyl group (C=O).[1] Aldopentoses are polyhydroxy aldehydes, featuring a terminal aldehyde group (-CHO) at the C1 position.[1] Conversely, ketopentoses are polyhydroxy ketones, with the ketone group (C=O) located at an internal carbon, typically the C2 position. This fundamental difference in functional group placement has profound implications for their chemical reactivity, stereoisomerism, and three-dimensional structure.

Stereoisomerism: A Tale of Chiral Centers

The presence and number of chiral centers (carbon atoms bonded to four different substituents) dictate the stereochemical diversity of these pentoses.

An aldopentose possesses three chiral centers (C2, C3, and C4), giving rise to a total of 2³ or eight possible stereoisomers . These exist as four pairs of enantiomers (D/L forms).

A 2-ketothis compound , with the carbonyl group at the C2 position, has two chiral centers (C3 and C4). This results in 2² or four possible stereoisomers , existing as two pairs of enantiomers.[2][3][4]

This difference in the number of stereoisomers is a critical distinguishing feature, impacting their biological recognition and function.

Quantitative Summary of Stereoisomerism

| Feature | Aldothis compound | Ketothis compound (2-ketothis compound) |

| General Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Functional Group | Aldehyde (-CHO) at C1 | Ketone (C=O) at C2 |

| Number of Chiral Centers | 3 | 2 |

| Maximum Number of Stereoisomers | 8 (2³) | 4 (2²) |

| Examples | D-Ribose, D-Arabinose, D-Xylose, D-Lyxose | D-Ribulose, D-Xylulose |

Cyclization: The Formation of Furanose and Pyranose Rings

In aqueous solutions, both aldopentoses and ketopentoses predominantly exist as cyclic structures. This occurs through an intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon, forming a hemiacetal in aldoses or a hemiketal in ketoses. The resulting cyclic structures are five-membered rings (furanoses) or six-membered rings (pyranoses).

Aldopentoses, such as D-ribose, can form both furanose (by attack of the C4-OH on C1) and pyranose (by attack of the C5-OH on C1) rings. Ketopentoses, like D-ribulose, typically form a furanose ring through the attack of the C5-OH on the C2 keto group. The formation of these cyclic structures introduces a new chiral center at the anomeric carbon (the former carbonyl carbon), leading to the existence of α and β anomers for each ring form.

Experimental Differentiation Protocols

Several classical chemical tests can be employed to differentiate between aldopentoses and ketopentoses based on the reactivity of their carbonyl groups.

Benedict's Test for Reducing Sugars

Both aldopentoses and ketopentoses are reducing sugars and will give a positive result with Benedict's test. This test is therefore not suitable for differentiating between the two.

Protocol:

-

Add 1 mL of the carbohydrate sample to a test tube.

-

Add 2 mL of Benedict's reagent (a solution of sodium carbonate, sodium citrate, and copper(II) sulfate).

-

Heat the test tube in a boiling water bath for 3-5 minutes.

-

Observation: A positive test is indicated by the formation of a colored precipitate, which can range from green to yellow, orange, or brick-red, depending on the concentration of the reducing sugar.

Tollens' Test (Silver Mirror Test)

Tollens' test is used to distinguish aldehydes from ketones. Aldopentoses, containing an aldehyde group, will give a positive test, resulting in the formation of a silver mirror on the inner surface of the test tube. Ketones do not typically react, however, α-hydroxy ketones, such as ketopentoses, can tautomerize to aldoses under the basic conditions of the Tollens' test, leading to a positive result. Therefore, while aldoses react readily, ketoses may also show a positive result, albeit sometimes more slowly.

Protocol:

-

Prepare Tollens' reagent by adding a few drops of dilute sodium hydroxide (B78521) to 2 mL of silver nitrate (B79036) solution to form a precipitate of silver oxide. Add dilute ammonia (B1221849) solution dropwise until the precipitate just dissolves.

-

Add 1 mL of the carbohydrate sample to the freshly prepared Tollens' reagent.

-

Gently warm the test tube in a water bath.

-

Observation: A positive test for an aldehyde is the formation of a silver mirror on the test tube wall.

Osazone Formation

The reaction of reducing sugars with excess phenylhydrazine (B124118) at elevated temperatures yields characteristic crystalline derivatives called osazones. Both aldopentoses and ketopentoses form osazones. Since the reaction involves both C1 and C2, sugars that differ in their stereochemistry only at these two positions will form the same osazone. For example, D-glucose, D-fructose, and D-mannose all form the same osazone. The shape and melting point of the osazone crystals, as well as the time taken for their formation, can be used to help identify the specific sugar.

Protocol:

-

Dissolve 0.2 g of the carbohydrate in 4 mL of distilled water in a test tube.

-

Add 0.4 g of phenylhydrazine hydrochloride, 0.6 g of crystalline sodium acetate, and a few drops of glacial acetic acid.

-

Shake the mixture to dissolve the solids and heat the test tube in a boiling water bath.

-

Observe the time taken for the formation of a yellow precipitate (osazone crystals).

-

Allow the solution to cool slowly and examine the crystals under a microscope.

-

Observation: Different sugars will form crystals with characteristic shapes (e.g., needle-shaped, sunflower-shaped) at different rates.

Conclusion

The structural disparities between aldopentoses and ketopentoses, originating from the location of the carbonyl group, have significant ramifications for their stereochemistry and cyclic structures. These differences are not merely academic; they are fundamental to the specific roles these molecules play in biological systems and are a key consideration in the design and synthesis of carbohydrate-based therapeutics. A thorough understanding of these structures and the experimental methods to distinguish them is essential for any professional engaged in advanced biochemical and pharmaceutical research.

References

The Cornerstone of the Code: A Technical Guide to D-Ribose and Deoxyribose in Nucleic Acid Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental structural variance between D-ribose and deoxyribose and the profound impact of this single hydroxyl group on the architecture, stability, and function of DNA and RNA. Understanding these core differences is paramount for researchers in molecular biology, genetics, and for professionals engaged in the development of novel therapeutics targeting nucleic acids.

The Defining Distinction: The 2'-Hydroxyl Group

The primary chemical distinction between the pentose sugars of RNA and DNA lies at the second carbon (2') position of the furanose ring. D-ribose, the sugar in Ribonucleic Acid (RNA), possesses a hydroxyl (-OH) group at this position, while 2-deoxy-D-ribose, the sugar in Deoxyribonucleic Acid (DNA), has a hydrogen (-H) atom.[1][2][3] This seemingly minor difference has profound consequences for the chemical properties, structure, and biological roles of these vital macromolecules.

The presence of the 2'-hydroxyl group makes RNA more chemically reactive than DNA.[1][4] The hydroxyl group can act as a nucleophile, rendering the phosphodiester backbone of RNA susceptible to alkaline hydrolysis.[5] This inherent instability is crucial for RNA's transient roles in gene expression, such as messenger RNA (mRNA), which is degraded after translation. Conversely, the absence of the 2'-hydroxyl group in DNA contributes to its greater stability, a critical feature for its role as the long-term repository of genetic information.[1][2]

Tabular Summary of Key Quantitative and Structural Differences

The structural and chemical disparities between DNA and RNA, stemming from their constituent sugars, are reflected in several quantifiable parameters.

| Property | Deoxyribonucleic Acid (DNA) | Ribonucleic Acid (RNA) | Reference(s) |

| This compound Sugar | 2-deoxy-D-ribose | D-ribose | [1] |

| Chemical Formula | C₅H₁₀O₄ | C₅H₁₀O₅ | [2] |

| Molar Mass ( g/mol ) | ~134.13 | ~150.13 | [2][4] |

| Helical Conformation | Predominantly B-form | A-form | [6][7] |

| Helix Handedness | Right-handed (B-form) | Right-handed | [7][8] |

| Base Pairs per Turn | ~10.5 | ~11 | [7][9] |

| Helical Rise per Base Pair (Å) | ~3.4 | ~2.6 | [7][9] |

| Base Pair Tilt to Helix Axis | ~ -6° | ~ 20° | [7][9] |

| Sugar Pucker Conformation | C2'-endo (B-form) | C3'-endo | [7][10] |

| Major Groove | Wide and deep | Narrow and deep | [8] |

| Minor Groove | Narrow and shallow | Wide and shallow | [8] |

| Stability to Hydrolysis | High | Low | [5][11] |

Experimental Protocols for Analysis

The differentiation and analysis of DNA and RNA are fundamental to molecular biology research. Below are detailed methodologies for key experiments.

Nucleic Acid Extraction and Purification

This protocol outlines a general procedure for the isolation of total nucleic acids from biological samples, which can then be selectively treated to isolate either DNA or RNA.

Principle: Cell lysis disrupts cellular structures, releasing nucleic acids. Proteins and other contaminants are removed through enzymatic digestion and precipitation, followed by selective precipitation of nucleic acids.

Methodology:

-

Cell Lysis:

-

Homogenize the biological sample (e.g., cell culture, tissue) in a lysis buffer containing a detergent (e.g., SDS) and a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to denature proteins and inhibit nucleases.[12][13][14]

-

Incubate the lysate with Proteinase K to digest proteins.[15]

-

-

Contaminant Removal:

-

Nucleic Acid Precipitation:

-

Add isopropanol (B130326) or ethanol (B145695) to the aqueous phase to precipitate the nucleic acids.[13][16]

-

Centrifuge the mixture to pellet the nucleic acids.

-

Wash the pellet with 70% ethanol to remove residual salts and other impurities.

-

-

Selective Isolation (Optional):

-

For DNA isolation: Treat the resuspended nucleic acid pellet with RNase A to degrade RNA.

-

For RNA isolation: Treat the resuspended nucleic acid pellet with DNase I to degrade DNA.

-

-

Final Purification and Quantification:

-

Resuspend the purified DNA or RNA pellet in a suitable buffer (e.g., TE buffer for DNA, nuclease-free water for RNA).

-

Assess the concentration and purity using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and 280 nm.[17]

-

High-Performance Liquid Chromatography (HPLC) for Ribose and Deoxyribose Differentiation

Principle: HPLC separates molecules based on their differential interactions with a stationary phase. For sugars, hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography can be employed to separate ribose and deoxyribose based on their polarity differences.

Methodology:

-

Sample Preparation:

-

Hydrolyze the purified nucleic acid sample to its constituent nucleosides or free sugars using acid or enzymatic methods.

-

Neutralize and filter the hydrolysate.

-

-

HPLC Analysis:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column (for HILIC) or a strong cation exchange column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used for HILIC.[18]

-

Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is typically used for sugar detection.[18]

-

-

Data Analysis:

-

Identify the peaks corresponding to ribose and deoxyribose by comparing their retention times to those of known standards.

-

Quantify the amount of each sugar by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of molecules in solution by probing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the DNA or RNA oligonucleotide in a suitable NMR buffer (e.g., a phosphate (B84403) buffer in D₂O or a mixture of H₂O/D₂O).

-

Isotopic labeling (¹³C, ¹⁵N) of the nucleic acid can be employed to enhance spectral resolution and facilitate assignments.[19]

-

-

NMR Data Acquisition:

-

Spectral Assignment and Structure Calculation:

-

Assign the observed NMR signals to specific protons and other nuclei in the nucleic acid sequence.[20][21][22]

-

Use the through-space distance information from NOESY spectra to generate a set of distance restraints.

-

Employ computational methods to calculate a family of 3D structures that are consistent with the experimental restraints.[20]

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways related to the study of nucleic acids.

Experimental Workflow for Nucleic Acid-Protein Interaction Analysis

This workflow outlines a common procedure for identifying proteins that bind to a specific DNA or RNA sequence.

Signaling Pathway of a Theophylline-Sensing Ribozyme

This diagram illustrates a synthetic ribozyme-based signaling pathway where the presence of theophylline (B1681296) triggers gene expression.

Logical Flow of In Vitro Selection (SELEX) for Ribozymes

This diagram depicts the iterative process of SELEX (Systematic Evolution of Ligands by Exponential Enrichment) used to isolate functional ribozymes from a random RNA library.

Implications for Drug Development

The structural and chemical differences between DNA and RNA are critical considerations in the design and development of nucleic acid-targeting drugs.

-

Target Specificity: The distinct helical geometries and groove dimensions of A-form RNA and B-form DNA allow for the design of small molecules that can selectively bind to one type of nucleic acid over the other.[23][24] This is crucial for developing drugs that target viral RNA genomes or specific cellular RNAs without disrupting the host's DNA.

-

RNA as a Drug Target: The catalytic activity of ribozymes and the regulatory functions of other non-coding RNAs have made them attractive targets for therapeutic intervention.[25][26] Small molecules can be designed to either inhibit or modulate the activity of these functional RNAs.

-

Nucleic Acid-Based Therapeutics: The stability of nucleic acid-based drugs, such as antisense oligonucleotides and siRNAs, is a major challenge.[20][27] Chemical modifications to the sugar-phosphate backbone, including at the 2' position of the ribose, are often employed to increase their resistance to nuclease degradation and improve their pharmacokinetic properties.[20][27]

References

- 1. Dynamic signal processing by ribozyme-mediated RNA circuits to control gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. routledge.com [routledge.com]

- 5. Methods for Studying Nucleic Acid/Drug Interactions - Google Kitaplar [books.google.com.tr]

- 6. biorxiv.org [biorxiv.org]

- 7. grupo.us.es [grupo.us.es]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DNA: Alternative Conformations and Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rocker.com.tw [rocker.com.tw]

- 13. DNA Purification | DNA Extraction Methods [promega.com]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. brd.nci.nih.gov [brd.nci.nih.gov]

- 17. Ribozymes and Riboswitches: Modulation of RNA Function by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 20. people.bu.edu [people.bu.edu]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The relative flexibility of B-DNA and A-RNA duplexes: database analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro selection of ribozymes dependent on peptides for activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Pentose Powerhouses: A Technical Guide to the Natural Sources, Abundance, and Analysis of Xylose and Arabinose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics and sustainable bio-based products, the pentose sugars D-xylose and L-arabinose have emerged as critical building blocks. Abundantly found in lignocellulosic biomass, these monosaccharides are pivotal components of hemicellulose, a major structural polymer in plant cell walls. Their availability from renewable resources, coupled with their unique biochemical properties, makes them attractive starting materials for the synthesis of pharmaceuticals, prebiotics, and biofuels. This technical guide provides an in-depth exploration of the natural sources and abundance of xylose and arabinose, detailed experimental protocols for their quantification, and a visualization of their key metabolic pathways.

Natural Sources and Abundance of Xylose and Arabinose

Xylose and arabinose are primarily found as constituents of hemicellulose, a complex heteropolymer that, along with cellulose (B213188) and lignin, forms the structural backbone of plant cell walls. The relative abundance of these pentoses varies significantly depending on the plant source, with hardwoods and agricultural residues being particularly rich in xylose, while softwoods and certain agricultural byproducts contain notable amounts of arabinose.

Hemicellulose Structure: The Matrix of this compound Sugars

Hemicelluloses are a diverse group of polysaccharides. The two main types of hemicellulose that are major sources of xylose and arabinose are arabinoxylans and glucomannans .

-

Arabinoxylans , prevalent in the cell walls of cereal grains like wheat, corn, and rye, have a backbone of β-(1→4)-linked D-xylose units.[1][2][3] This backbone is frequently substituted with α-L-arabinofuranose units at the C(O)-2 and/or C(O)-3 positions.[2]

-

Glucomannans , the primary hemicellulose in softwoods, consist of a backbone of β-(1→4)-linked D-mannose and D-glucose residues.[4][5] In softwoods, this backbone is often substituted with galactose and acetyl groups, and it is associated with smaller amounts of arabinoglucuronoxylan.[4][5] Hardwood hemicelluloses are predominantly composed of glucuronoxylans, with a lower arabinose content compared to the xylans found in grasses.[6]

Quantitative Abundance in Various Biomass Sources

The concentration of xylose and arabinose is typically reported as a percentage of the total dry weight of the biomass. The following tables summarize the quantitative data from various studies on agricultural residues, hardwoods, and softwoods.

Table 1: Xylose and Arabinose Content in Agricultural Residues (% of Dry Weight)

| Biomass Source | Xylose (%) | Arabinose (%) | Reference(s) |

| Corn Stover | 11.19 - 20.78 | < 3 | [7][8] |

| Wheat Straw | ~17.5 | ~2.5 | [9] |

| Sugarcane Bagasse | 19 - 25 | 1.5 - 2.5 | [10] |

| Rice Straw | up to 37 | - | [11] |

| Wheat Bran | - | up to 21 | [11] |

Table 2: Xylose and Arabinose Content in Hardwoods (% of Dry Weight)

| Biomass Source | Xylose (%) | Arabinose (%) | Reference(s) |

| Populus (Poplar) | 15 - 20 | 1 - 2 | [10] |

| Birch | up to 35 (as xylan) | - | [6] |

| Oak | ~18 | ~1 | [12] |

| Beech | ~20 | ~1 | [12] |

Table 3: Xylose and Arabinose Content in Softwoods (% of Dry Weight)

| Biomass Source | Xylose (%) | Arabinose (%) | Reference(s) |

| Pine | 5 - 10 | 1 - 3 | [10] |

| Spruce | 8 - 10 (as arabinoglucuronoxylan) | 1 - 2 | [13][14] |

Experimental Protocols for Quantification

Accurate quantification of xylose and arabinose in biomass is essential for research and industrial applications. The standard method involves a two-step acid hydrolysis to break down the hemicellulose into its constituent monosaccharides, followed by chromatographic analysis. The National Renewable Energy Laboratory (NREL) has established a widely accepted Laboratory Analytical Procedure (LAP) for this purpose.

Two-Step Acid Hydrolysis (Adapted from NREL/TP-510-42618)

This procedure is designed to hydrolyze both the easily accessible and the more crystalline portions of the hemicellulose and cellulose to their monomeric forms.

Materials:

-

Biomass sample (dried and milled)

-

Sulfuric acid (H₂SO₄), 72% (w/w)

-

Deionized water

-

Calcium carbonate (CaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂) for neutralization

-

Autoclave

-

Filtering crucibles

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Primary Hydrolysis:

-

Accurately weigh approximately 300 mg of the dry biomass sample into a pressure-resistant test tube.

-

Add 3.0 mL of 72% H₂SO₄.

-

Incubate in a water bath at 30°C for 60 minutes, stirring periodically to ensure complete wetting of the sample. This step hydrolyzes the more accessible polysaccharides.

-

-

Secondary Hydrolysis:

-

Quantitatively transfer the slurry from the primary hydrolysis step to a serum bottle.

-

Dilute the acid concentration to 4% by adding 84.0 mL of deionized water.

-

Seal the bottle and autoclave at 121°C for 60 minutes. This harsher condition hydrolyzes the more resistant crystalline cellulose and remaining hemicellulose.

-

-

Sample Neutralization and Filtration:

-

After cooling, filter the hydrolysate through a filtering crucible to separate the liquid fraction (containing the soluble sugars) from the solid residue (acid-insoluble lignin).

-

Neutralize the liquid hydrolysate to a pH of 5-6 using calcium carbonate or barium hydroxide. The resulting precipitate (calcium or barium sulfate) should be removed by centrifugation or filtration.

-

HPLC Analysis of Monosaccharides

The neutralized and filtered hydrolysate is then analyzed by HPLC to quantify the individual monosaccharides.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

-

Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87P or HPX-87H, is suitable for separating xylose, arabinose, glucose, galactose, and mannose.

-

Mobile Phase: Deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄) is typically used as the mobile phase.

-

Flow Rate: A flow rate of 0.6 mL/min is common.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 60°C or 85°C, to ensure reproducible separation.

Quantification:

-

Prepare standard solutions of known concentrations for D-xylose, L-arabinose, and other relevant sugars (glucose, galactose, mannose).

-

Generate a calibration curve for each sugar by injecting the standards and plotting peak area against concentration.

-

Inject the prepared biomass hydrolysate and determine the concentration of each sugar by comparing its peak area to the corresponding calibration curve.

-

The final concentration of xylose and arabinose in the original biomass is then calculated, taking into account the initial sample weight and dilution factors.

Visualization of Metabolic Pathways

The metabolic pathways for xylose and arabinose utilization differ between prokaryotes (bacteria) and eukaryotes (fungi). Understanding these pathways is crucial for metabolic engineering efforts aimed at producing valuable chemicals from these this compound sugars.

Bacterial this compound Catabolism

In bacteria such as Escherichia coli, xylose and arabinose are typically converted to xylulose-5-phosphate, which then enters the this compound phosphate (B84403) pathway.

Fungal Xylose and Arabinose Metabolism

Fungi, such as the yeast Saccharomyces cerevisiae, utilize a different set of enzymes for this compound catabolism, involving reductase and dehydrogenase steps.

Experimental Workflow for Biomass Analysis

The overall workflow for the quantification of xylose and arabinose from biomass involves several key stages, from sample preparation to final analysis.

Conclusion

Xylose and arabinose represent a significant and underutilized renewable resource with vast potential in the pharmaceutical and biotechnology sectors. This guide has provided a comprehensive overview of their natural sources, quantitative abundance, and the standardized methodologies for their analysis. The detailed experimental protocols and visual representations of metabolic and experimental workflows serve as a valuable resource for researchers and professionals in the field. A thorough understanding of these this compound sugars, from their origins in biomass to their metabolic fate, is fundamental to unlocking their full potential in the development of innovative and sustainable products.

References

- 1. foodstruct.com [foodstruct.com]

- 2. Arabinoxylans as Functional Food Ingredients: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabinoxylan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Softwood, Cellulose Content of Softwood, Lignin Content of Softwood [celignis.com]

- 6. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood [celignis.com]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compositional Analysis of Biomass Reference Materials: Results from an Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. woodresearch.sk [woodresearch.sk]

- 13. Potential of Wood Hemicelluloses and Their Derivates as Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Significance of Pentoses in the Chemical Evolution of Life: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoses, five-carbon sugars, are central to the molecular framework of life, forming the backbone of nucleic acids and participating in fundamental metabolic pathways. Their emergence and selection on the prebiotic Earth are therefore critical questions in understanding the origin of life. This technical guide provides an in-depth examination of the significance of pentoses in chemical evolution, focusing on their prebiotic synthesis, stability, and incorporation into the first informational polymers. We present a compilation of quantitative data, detailed experimental protocols for key prebiotic reactions, and visualizations of the core chemical pathways to serve as a comprehensive resource for researchers in the fields of abiogenesis, synthetic biology, and drug development.

Prebiotic Synthesis of Pentoses: The Formose Reaction and Beyond

The leading hypothesis for the abiotic synthesis of sugars is the formose reaction, a complex network of reactions that produces a variety of sugars from formaldehyde (B43269), a simple organic molecule thought to be abundant on the early Earth.[1]

The Mechanism of the Formose Reaction

Discovered by Aleksandr Butlerov in 1861, the formose reaction is typically catalyzed by a base and a divalent metal cation, such as Ca²⁺.[2] The reaction proceeds through a series of aldol (B89426) additions, retro-aldol reactions, and aldose-ketose isomerizations.[3] A key feature of the formose reaction is its autocatalytic nature, where an initial product, glycolaldehyde, catalyzes the formation of more of itself from formaldehyde.[1]

A simplified representation of the core reaction network, known as the Breslow cycle, is depicted below.

Challenges and Catalytic Solutions

A significant challenge of the formose reaction in a prebiotic context is its lack of specificity, leading to a complex mixture of sugars, with ribose being a minor component (often less than 1%).[1] Furthermore, the alkaline conditions required for the reaction also promote the degradation of the sugar products into a tar-like substance.[1]

Research has explored various catalysts and conditions to enhance the yield and selectivity for pentoses. Minerals such as borates, silicates, and hydroxyapatite (B223615) have been shown to influence the reaction, in some cases preferentially yielding pentoses.[3] For instance, microwave-assisted formose reactions have demonstrated the preferential formation of specific hexoses and heptoses, suggesting that localized energy sources could have influenced the product distribution.[4]

Quantitative Analysis of Formose Reaction Products

The table below summarizes the yields of various sugars from the formose reaction under different conditions. The data highlights the generally low and variable yield of ribose.

| Catalyst/Condition | Formaldehyde (Initial Conc.) | Glycolaldehyde (Initial Conc.) | Temperature (°C) | pH | Ribose Yield (%) | Other Pentoses Yield (%) | Other Sugars | Reference |

| Ca(OH)₂ | 1 M | - | 80 | 12.5 | < 1 | - | Glucose (major), Xylose, Mannose | [3] |

| Ca-LTA Zeolite | 0.15 M | 0.075 M | Room Temp | - | - | - | Trioses, Tetroses, Pentoses, Hexoses | [5] |

| Na₂WO₄ | 0.3 M | - | 80 | 7.8 | - | - | Pentoses, Hexoses | [6] |

| Microwave | 1.0 mol/kg | - | 150 | - | - | - | Preferential Hexose (B10828440) and Heptose | [4] |

The Stability of Pentoses in Prebiotic Environments

A major hurdle for the "RNA World" hypothesis is the inherent instability of ribose, especially under the conditions often proposed for the early Earth.

The Instability of Ribose

Ribose is the least stable of the aldopentoses.[7] Its half-life is remarkably short, particularly at neutral or alkaline pH and elevated temperatures. This instability poses a significant challenge to its accumulation in sufficient quantities for the subsequent steps of chemical evolution.

| pH | Temperature (°C) | Half-life of Ribose | Reference |

| 7.0 | 100 | 73 minutes | [7][8] |

| 7.0 | 0 | 44 years | [7][8] |

| 4-8 | 40-120 | Varies | [8] |

Other aldopentoses and aldohexoses have half-lives that are within an order of magnitude of these values.[8]

The Stabilizing Role of Borate (B1201080) Minerals

A potential solution to the instability of ribose is its complexation with borate minerals, which were likely present in certain geological environments on the early Earth.[7] Borate forms stable complexes with diols, and the cis-diols on the furanose form of ribose are particularly well-suited for this interaction. This complexation sequesters ribose, protecting it from degradation and isomerization.[7][9]

Experimental studies have shown that the stability of all tested pentoses increases with the concentration of added borate, with ribose showing the most significant increase in stability.[7]

| Boron Concentration (ppm) | pH | Temperature (°C) | Ribose Degradation after 1 hour (%) | Reference |

| 0 | 10 | Room Temp | 20 | [4] |

| 10 | 10 | Room Temp | 20 | [4] |

| 100 | 10 | Room Temp | ~5 | [4] |

From Pentoses to Protobiopolymers: Non-enzymatic Polymerization

The formation of the first informational polymers, such as RNA, from this compound-containing monomers in a prebiotic setting would have occurred without the aid of enzymes. This process of non-enzymatic polymerization is a critical area of research in the origin of life.

The Challenge of Phosphodiester Bond Formation

The formation of phosphodiester bonds, which link nucleotides together in RNA and DNA, is a condensation reaction that is thermodynamically unfavorable in aqueous environments. To overcome this, prebiotic chemists have investigated various activating groups that can be attached to the 5'-phosphate of a nucleotide, making it more susceptible to nucleophilic attack by the 3'-hydroxyl of another nucleotide.

Activated Nucleotides and Template-Directed Polymerization

Imidazole-based activating groups, such as 2-aminoimidazole, have been shown to be particularly effective in promoting non-enzymatic RNA polymerization.[10] A key discovery is that the polymerization often proceeds through a highly reactive imidazolium-bridged dinucleotide intermediate. This process can be guided by a pre-existing RNA template, allowing for the faithful copying of genetic information.

Pentoses and the Dawn of Metabolism

The this compound phosphate (B84403) pathway (PPP) is a central metabolic route in all known life, responsible for generating NADPH and the precursors for nucleotide biosynthesis, including ribose-5-phosphate. Intriguingly, many of the reactions of the PPP can occur non-enzymatically under conditions thought to be representative of the Archean ocean, catalyzed by metal ions such as ferrous iron (Fe²⁺).

This suggests that a primitive version of the PPP may have been a core component of protometabolism, providing a steady supply of pentoses and other essential molecules for the emerging chemical systems of life.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of the prebiotic significance of pentoses. These are intended as a guide and should be adapted based on specific research questions and available instrumentation.

The Formose Reaction

Objective: To synthesize a mixture of sugars, including pentoses, from formaldehyde under prebiotic-like conditions.

Materials:

-

Formaldehyde solution (e.g., 1 M)

-

Calcium hydroxide (B78521) (Ca(OH)₂) as a catalyst

-

Deionized water

-

Heating apparatus (e.g., water bath or autoclave)

-

Reaction vessel (e.g., sealed glass tube or flask)

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy

Procedure:

-

Prepare a solution of formaldehyde in deionized water to the desired concentration (e.g., 1 M).

-

Add calcium hydroxide to the formaldehyde solution to achieve the desired pH (e.g., pH 12.5).[3]

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80°C or 120°C) for a specified time (e.g., 1 hour).[3]

-

Periodically take aliquots from the reaction mixture for analysis. The reaction can be monitored by the appearance of a yellow to brown color.

-

Quench the reaction by cooling and neutralizing the solution.

-

Analyze the products using HPLC, GC-MS (after derivatization), or NMR to identify and quantify the different sugars formed.[3][6]

Borate-Mediated Stabilization of Ribose

Objective: To demonstrate the stabilizing effect of borate on ribose under alkaline conditions.

Materials:

-

D-Ribose

-

Sodium tetraborate (B1243019) (borax)

-

Deionized water

-

Calcium hydroxide

-

Constant temperature bath

-

pH meter

-

Analytical instruments: HPLC-MS

Procedure:

-

Prepare a stock solution of D-ribose (e.g., 1 mM) in deionized water.

-

Prepare borate solutions of varying concentrations (e.g., 0 ppm, 10 ppm, 100 ppm B) by dissolving borax (B76245) in deionized water.[4]

-

Add the ribose stock solution to the borate solutions.

-

Adjust the pH of the solutions to the desired level (e.g., pH 10) using calcium hydroxide.[4]

-

Incubate the solutions at a constant temperature (e.g., room temperature or 60°C).[4]

-

Take samples at regular time intervals (e.g., 0, 1, 2, 4 hours) and immediately quench the reaction (e.g., by adding cold ethanol).[4]

-

Analyze the concentration of remaining ribose in each sample using HPLC-MS to determine the rate of degradation.[4]

Non-enzymatic Template-Directed RNA Polymerization

Objective: To demonstrate the extension of an RNA primer on a template strand using activated nucleotides.

Materials:

-

RNA primer and template oligonucleotides

-

2-aminoimidazole-activated ribonucleoside 5'-monophosphates (e.g., 2-AImpG, 2-AImpC)

-

Buffer solution (e.g., 200 mM HEPES, pH 8.0)[10]

-

Magnesium chloride (MgCl₂) (e.g., 50 mM)[10]

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Fluorescently labeled primer for visualization

Procedure:

-

Synthesize or purchase the RNA primer and template strands. The primer should be fluorescently labeled for easy detection.

-

Prepare the 2-aminoimidazole-activated nucleotides following established protocols.[8]

-

Anneal the primer and template by heating them together and then slowly cooling to room temperature.

-

Set up the polymerization reaction by combining the annealed primer-template complex, the activated nucleotides, buffer, and MgCl₂.[10]

-

Incubate the reaction at a constant temperature (e.g., room temperature).

-

Take aliquots at different time points and quench the reaction (e.g., by adding a solution containing EDTA).

-

Analyze the reaction products by denaturing PAGE. The extension of the primer will be visible as bands of higher molecular weight than the original primer.[10]

Conclusion

The journey from simple prebiotic molecules to the complex informational and catalytic systems of life is a long and intricate one. Pentoses, particularly ribose, lie at a crucial crossroads on this journey. While their prebiotic synthesis via the formose reaction presents challenges of yield and stability, plausible geological solutions, such as the stabilizing effect of borate minerals, offer a path forward. The ability of this compound-containing nucleotides to undergo non-enzymatic polymerization provides a mechanism for the formation of the first genetic polymers. Furthermore, the deep connection between this compound metabolism and the ancient, non-enzymatic reactions of the this compound phosphate pathway suggests that the core logic of life's operating system was written into the chemistry of the early Earth. Continued research in this area, aided by the quantitative data and experimental approaches outlined in this guide, will undoubtedly shed further light on the pivotal role of pentoses in the chemical evolution of life.

References

- 1. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. Selective stabilization of ribose by borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of 2-Aminoimidazole-Activated Substrates for the Study of Nonenzymatic Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. DOT Language | Graphviz [graphviz.org]

The Extremophile's Sweet Tooth: An In-depth Technical Guide to Pentose Metabolism in Microorganisms at the Edge of Life

For Researchers, Scientists, and Drug Development Professionals

Introduction